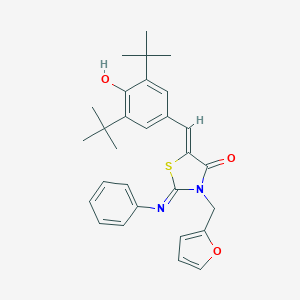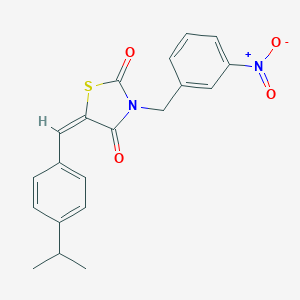![molecular formula C29H26ClN3O6S B423705 ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B423705.png)
ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoate ester, and the attachment of the chlorobenzyl group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoate Ester: This step often involves esterification reactions using ethyl alcohol and benzoic acid derivatives.
Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be compared with similar compounds such as:
Ethyl 4-(5-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate: This compound has a similar structure but may differ in the position or type of substituents.
Methyl 4-[5-(2-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}carbohydrazonoyl)-2-furyl]benzoate: This compound has a methyl ester instead of an ethyl ester, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26ClN3O6S |
|---|---|
Molecular Weight |
580.1g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C29H26ClN3O6S/c1-3-38-29(35)22-10-8-20(9-11-22)27-17-16-25(39-27)18-31-32-28(34)21-12-14-24(15-13-21)33(40(2,36)37)19-23-6-4-5-7-26(23)30/h4-18H,3,19H2,1-2H3,(H,32,34)/b31-18+ |
InChI Key |
JUNYMOHXJHCDJX-FDAWAROLSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4Cl)S(=O)(=O)C |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4Cl)S(=O)(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B423626.png)
![5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-3-(2-propynyl)-1,3-thiazolidine-2,4-dione](/img/structure/B423627.png)
![ethyl {5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B423629.png)
![5-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-{3-nitrobenzyl}-1,3-thiazolidine-2,4-dione](/img/structure/B423630.png)
![Ethyl (5-{4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423631.png)

![Ethyl {5-[4-(2-ethoxy-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B423634.png)
![4-{[(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B423636.png)
![Ethyl (5-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423639.png)
![2-(2-bromo-4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B423640.png)

![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B423643.png)
![(2Z,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-(furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423644.png)
![5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-{3-nitrobenzyl}-1,3-thiazolidine-2,4-dione](/img/structure/B423645.png)
